molecular formula C8H16ClNO2 B6169471 rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis CAS No. 2740386-06-3

rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis

Cat. No. B6169471
CAS RN: 2740386-06-3
M. Wt: 193.7
InChI Key:
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Description

Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis (ROHCHCl) is a synthetic compound of pyrano[3,4-c]pyridine, an aromatic heterocycle that has been studied for its potential applications in medicine and biochemistry. ROHCHCl is a white, crystalline solid that is soluble in water and has a melting point of 163-164°C. It has been used in various research studies due to its unique properties and potential applications in medicine and biochemistry.

Scientific Research Applications

Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis has been studied for potential applications in medicine and biochemistry. It has been investigated for its potential anti-tumor activity, as well as its ability to inhibit the growth of certain bacteria. It has also been studied for its potential use as a prodrug for the delivery of drugs across the blood-brain barrier. Additionally, it has been investigated for its ability to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase.

Mechanism of Action

The exact mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis is not completely understood. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 and monoamine oxidase. Additionally, it is believed to act as an agonist of certain receptors, such as the 5-HT2A receptor.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria, as well as to have anti-tumor activity. Additionally, it has been shown to modulate the activity of certain enzymes, such as cytochrome P450 and monoamine oxidase. It has also been studied for its potential use as a prodrug for the delivery of drugs across the blood-brain barrier.

Advantages and Limitations for Lab Experiments

Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 163-164°C, and it is soluble in water. Additionally, it is relatively easy to synthesize using the Fischer indole synthesis. However, there are some limitations to its use in laboratory experiments. It is a relatively new compound, and there is still much to be learned about its properties and potential applications. Additionally, it has not been approved for human use, so it cannot be used in experiments involving humans.

Future Directions

There are several potential future directions for research involving rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis. One potential direction is to further investigate its potential anti-tumor activity and its ability to inhibit the growth of certain bacteria. Additionally, further research could be done to determine its potential use as a prodrug for the delivery of drugs across the blood-brain barrier. Additionally, further research could be done to determine its potential effects on other enzymes, such as proteases, and its potential interactions with other compounds. Finally, further research could be done to determine its potential therapeutic applications in humans.

Synthesis Methods

Rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis can be synthesized using the Fischer indole synthesis. This involves the reaction of a primary amine with an aldehyde in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction yields a product that has a pyrano[3,4-c]pyridine ring system. The product can then be reacted with hydrochloric acid to yield the desired compound, this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-c]pyridin-4a-ol hydrochloride, cis involves the cyclization of a precursor compound followed by hydrochloride salt formation.", "Starting Materials": [ "4-penten-1-ol", "2,5-dimethoxybenzaldehyde", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-penten-1-ol and 2,5-dimethoxybenzaldehyde in the presence of ammonium acetate to form the precursor compound", "Step 2: Reduction of the precursor compound using sodium borohydride in ethanol to form the corresponding alcohol", "Step 3: Cyclization of the alcohol using hydrochloric acid in ethanol to form the pyrano[3,4-c]pyridine ring", "Step 4: Formation of the hydrochloride salt by treatment with hydrochloric acid in water", "Step 5: Separation and purification of the desired cis isomer by recrystallization or chromatography" ] }

CAS RN

2740386-06-3

Molecular Formula

C8H16ClNO2

Molecular Weight

193.7

Purity

95

Origin of Product

United States

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